7-(Chloromethyl)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Chloromethyl)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole ring substituted with a chloromethyl group at the 7th position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Chloromethyl)benzo[d]oxazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then cyclized to form the desired benzoxazole derivative .
Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-(Chloromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include azido, thiocyanato, or amino derivatives.
Oxidation Products: Oxidized derivatives such as benzo[d]oxazole-2-one.
Scientific Research Applications
7-(Chloromethyl)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, particularly in the treatment of colorectal carcinoma.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-(Chloromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt fungal cell membranes. In cancer research, it is believed to induce apoptosis in cancer cells by interfering with cellular signaling pathways .
Comparison with Similar Compounds
- 2-(Chloromethyl)benzo[d]oxazole
- 5-(Chloromethyl)benzo[d]oxazole
- 7-(Bromomethyl)benzo[d]oxazole
Comparison: 7-(Chloromethyl)benzo[d]oxazole is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C8H6ClNO |
---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
7-(chloromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H6ClNO/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,4H2 |
InChI Key |
LSHRXGFOBDVMPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CO2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.